molecular formula C9H10ClN5O B1307333 4-(2-chloro-9H-purin-6-yl)morpholine CAS No. 4010-81-5

4-(2-chloro-9H-purin-6-yl)morpholine

Cat. No. B1307333
CAS RN: 4010-81-5
M. Wt: 239.66 g/mol
InChI Key: SADWLAUYKSMNMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives has been a subject of interest due to their potential pharmacological properties. In the context of 4-(2-chloro-9H-purin-6-yl)morpholine, although not directly synthesized in the provided papers, related compounds have been synthesized which offer insight into the methodologies that could be applied. For instance, the synthesis of indeloxazine hydrochloride involved a practical method employing preferential crystallization and a catalytic amount of base in methanol . Similarly, the synthesis of a morpholine derivative with a chloroethyl group was achieved through a multi-step process involving esterification, nucleophilic substitution, and cyclization reactions . These methods could potentially be adapted for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity. The crystal structure of a morpholine compound with a chloro and methoxybenzoate group was determined by X-ray analysis, revealing specific dihedral angles between the benzene rings and the morpholine moiety . Although the exact structure of 4-(2-chloro-9H-purin-6-yl)morpholine is not provided, the structural analysis of similar compounds suggests that the arrangement of substituents around the morpholine ring can significantly influence the compound's properties.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives is influenced by the substituents attached to the morpholine ring. For example, the formation of intermolecular hydrogen bonds was observed in the crystal structure of a morpholine derivative, which could affect its reactivity . The synthesis of chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists also highlights the importance of the substituents in determining the chemical reactivity and selectivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are determined by their molecular structure. The crystallographic data provided for a chloro and methoxybenzoate morpholine derivative, including space group, cell dimensions, and dihedral angles, suggest that these compounds can have well-defined crystalline structures . The antibacterial and hemolytic activities of morpholine derivatives with an oxadiazole moiety indicate that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties .

Scientific Research Applications

Antibacterial Activity

  • Novel substituted purine derivatives, including those with a morpholine moiety, have shown significant antibacterial activities against rice bacterial leaf blight and tobacco bacterial wilt caused by Xanthomonas oryzae and Ralstonia solanacearum (Wu, Gao, Tu, & Ouyang, 2016).

Synthesis of Biologically Active Compounds

  • Morpholine derivatives have been used as intermediates in the synthesis of biologically active heterocyclic compounds. Their structure and hydrogen bonding capabilities are critical in forming stable compounds (Mazur, Pitucha, & Rzączyńska, 2007).

Development of Nucleoside Derivatives

Pharmaceutical Applications

  • Morpholine and its derivatives, including those based on the purin-6-yl structure, have been explored for their potential as pharmaceutical agents in various contexts, such as antiproliferative activity and interactions with biological targets (Matić et al., 2021).

Crystallography and Material Science

  • The structural analysis of morpholine derivatives, including those with a purin-6-yl moiety, contributes to a deeper understanding of their crystal structures and potential applications in material science (Kang, Kim, Kwon, & Kim, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

4-(2-chloro-7H-purin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADWLAUYKSMNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390917
Record name 4-(2-chloro-9H-purin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-9H-purin-6-yl)morpholine

CAS RN

4010-81-5
Record name 4010-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloro-9H-purin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in Scheme 4, a purine compound of the invention can be prepared by using commercially-available 2,6-dichloro-7H-purine as a starting material. The two chloro groups can be displaced by various substituents. More specifically, for example, the first chloro group (e.g., at position 6) can be displaced by morpholine to give a 2-chloro-6-(morpholin-4-yl)-7H-purine. The second chloro group can then be displaced by a nucleophile, e.g., hydrazine, and the primary amine of the coupled hydrazine moiety can be further reacted with an aldehyde, e.g., 3-methyl-6-methoxy-benzaldehyde, 3-methyl-6-amino-benzaldehyde, or 1H-indole carbaldehyde to form a hydrazone linkage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WQ Zuo, R Hu, WL Wang, YX Zhu, Y Xu, LT Yu… - Bioorganic …, 2020 - Elsevier
PI3Kδ has proved to be an effective target for anti-lymphoma drugs. However, the application of current approved PI3Kδ inhibitors has been greatly limited due to their specific immune-…
Number of citations: 6 www.sciencedirect.com
C Tian, Z Han, Y Li, M Wang, J Yang, X Wang… - European Journal of …, 2018 - Elsevier
Checkpoint kinase 1 (CHK1) inhibitors can potentiate the effectiveness of deoxyribonucleic acid (DNA) damaging agents in the treatment of cancer. A novel series of 2,6-disubstituted-…
Number of citations: 12 www.sciencedirect.com
D Chen, CK Soh, WH Goh, H Wang - Journal of medicinal …, 2018 - ACS Publications
Class I histone deacetylases (HDACs) are highly expressed and/or upregulated in hepatocellular carcinoma (HCC) and are associated with aggressiveness, spread, and increased …
Number of citations: 55 pubs.acs.org
Y Chen, X Wang, W Xiang, L He, M Tang… - Journal of Medicinal …, 2016 - ACS Publications
In the present study, a series of novel histone deacetylase (HDAC) inhibitors using the morpholinopurine as the capping group were designed and synthesized. Several compounds …
Number of citations: 58 pubs.acs.org
M Zhan, Y Deng, L Zhao, G Yan, F Wang… - Journal of Medicinal …, 2017 - ACS Publications
Dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer and its crucial role in cell growth and survival have made it a much desired target for cancer therapeutics. A series of …
Number of citations: 32 pubs.acs.org

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